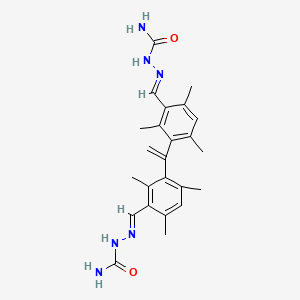

3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone often involves the reaction of aldehydes with thiosemicarbazide or its derivatives. These reactions typically yield thiosemicarbazones which can be further modified or used to synthesize complex compounds through reactions with metal ions or further derivatization. While specific synthesis pathways for this exact compound are not directly reported, related works on thiosemicarbazones provide insights into potential methods for its synthesis through similar approaches (Yusuf et al., 2012; Haque et al., 2015).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone compounds is characterized by the presence of the thiosemicarbazide moiety, which can adopt various conformations depending on the substituents and the conditions of the environment. X-ray crystallography studies on similar compounds show that these molecules can form complex structures with metal ions, displaying interesting coordination geometries. The exact structure of 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone would likely feature a planar configuration around the thiosemicarbazone moiety, facilitating its ability to act as a ligand in metal complexes (Mohamed et al., 2015).

Chemical Reactions and Properties

Thiosemicarbazones, including those structurally related to the target compound, are known for their ability to undergo various chemical reactions, especially in the formation of metal complexes. These compounds can act as ligands, coordinating with metal ions through the nitrogen and sulfur atoms, leading to the formation of complexes with diverse structures and properties. The chemical reactivity of these compounds is significantly influenced by the substituents on the thiosemicarbazone moiety, which can alter their electronic and steric properties (Barbazán et al., 2008).

Physical Properties Analysis

The physical properties of thiosemicarbazone derivatives, including solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure, specifically the arrangement of functional groups and the overall molecular symmetry. Compounds like 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone are expected to exhibit unique physical properties based on their molecular configuration, potentially including polymorphism and variable solubility in different solvents (Peralta et al., 2007).

Chemical Properties Analysis

The chemical properties of thiosemicarbazones, such as redox behavior, acidity/basicity of the thiosemicarbazide group, and their ability to form stable complexes with metal ions, are key areas of interest. These properties are pivotal in determining the compound's reactivity, stability, and suitability for specific applications. The presence of electron-donating or withdrawing groups on the thiosemicarbazone moiety can significantly affect these chemical properties, influencing the compound's behavior in various chemical environments (Rodrigues et al., 2008).

Aplicaciones Científicas De Investigación

Antioxidant Capacity and Chemical Synthesis The study of isoxazolone derivatives, which show significant biological and medicinal properties, is relevant to understanding the potential applications of complex chemical compounds like 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone. Isoxazolones serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations, highlighting their importance in chemical synthesis and potential antioxidant applications (Laroum et al., 2019).

Environmental Impact and Endocrine Disruption Compounds like bisphenol A (BPA) and its alternatives have been extensively studied for their environmental impact and endocrine-disrupting potential. Given the structural complexity and potential reactivity of 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone, understanding the environmental fate, behavior, and potential endocrine-disrupting effects of similar compounds is crucial. This encompasses their occurrence in aquatic environments, toxicity, and ecological risks, as well as their carcinogenic, reproductive toxicity, and endocrine disruption potential in alternative substances (Huang et al., 2012); (den Braver-Sewradj et al., 2020).

Toxicological Reviews Understanding the toxicological profile of chemical compounds is essential for assessing their safety and potential health impacts. Reviews of compounds such as ethyl tertiary-butyl ether highlight the importance of evaluating the pharmacokinetics, pharmacodynamics, and metabolic pathways to ensure the safe use of chemicals in various applications. Such reviews provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) processes, crucial for any chemical compound used in scientific research or industrial applications (Mcgregor, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

[(E)-[3-[1-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]ethenyl]-2,4,6-trimethylphenyl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-12-8-14(3)21(16(5)19(12)10-27-29-23(25)31)18(7)22-15(4)9-13(2)20(17(22)6)11-28-30-24(26)32/h8-11H,7H2,1-6H3,(H3,25,29,31)(H3,26,30,32)/b27-10+,28-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDGRSKINMRWDI-ILLNUACUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=NNC(=O)N)C)C(=C)C2=C(C=C(C(=C2C)C=NNC(=O)N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=N/NC(=O)N)C)C(=C)C2=C(C=C(C(=C2C)/C=N/NC(=O)N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(1,1-Ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)

![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)